Product packaging for Rubidium tungsten oxide (Rb2WO4)(Cat. No.:CAS No. 13597-52-9)

Rubidium tungsten oxide (Rb2WO4)

Cat. No.: B086253
CAS No.: 13597-52-9
M. Wt: 285.31 g/mol
InChI Key: BDYJTMSAJACSQH-UHFFFAOYSA-N
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Description

Significance of A₂BO₄-Type Compounds in Solid-State Chemistry

Compounds with the general formula A₂BO₄ represent a significant family of materials in solid-state chemistry. These materials, which include Ruddlesden-Popper phases, often feature layered perovskite-like structures. nih.govnih.gov In this structure, perovskite layers (ABO₃) are interleaved with rock-salt type layers (AO). nih.govd-nb.info This unique atomic arrangement gives rise to a wide array of interesting physical properties, including superconductivity, significant magnetoresistance, and mixed ionic-electronic conductivity. d-nb.info

The versatility of the A₂BO₄ structure allows for a vast number of compositions by substituting different elements at the A and B sites, which can include rare earth or alkaline earth elements for 'A' and transition metals for 'B'. d-nb.info This adaptability makes them prime candidates for various applications, such as in electrochemical devices, as catalysts, and in the development of materials with novel optical and dielectric properties. nih.govd-nb.info The study of nonstoichiometry and planar defects in these compounds is an active area of research, as these imperfections can significantly influence the material's properties and catalytic activity. nih.govnih.gov

Historical Context of Rubidium Tungsten Oxide Investigations

The investigation of rubidium tungsten oxide has traditionally been rooted in solid-state synthesis techniques. The most common historical method for preparing Rb₂WO₄ is the high-temperature solid-state reaction. This process involves the reaction of stoichiometric amounts of rubidium carbonate (Rb₂CO₃) and tungsten trioxide (WO₃).

The general procedure for this synthesis is as follows:

Precursor Preparation: The reactants, rubidium carbonate and tungsten trioxide, are dried to eliminate any adsorbed moisture. banglajol.info

Homogenization: The dried precursors are thoroughly mixed, often by grinding them together in an agate mortar to ensure a uniform mixture.

Calcination: The homogenized powder is then heated in a crucible at high temperatures, typically around 750°C to 900 K, for an extended period to facilitate the reaction and formation of the desired Rb₂WO₄ compound. banglajol.info

Early characterization of the synthesized Rb₂WO₄ powder relied on techniques such as X-ray diffraction (XRD) to confirm the crystalline phase and structure, and Fourier-transform infrared (FTIR) spectroscopy to identify the characteristic vibrational modes of the tungstate (B81510) (WO₄²⁻) tetrahedral units. banglajol.info

Current Research Frontiers and Unresolved Questions Pertaining to Rb₂WO₄

Current research on Rb₂WO₄ is focused on leveraging its unique properties for advanced applications. One of the most promising areas is in the development of materials for near-infrared (NIR) shielding. Its optical properties also make it a candidate for photothermal therapy, a cancer treatment modality where materials absorb light and convert it into localized heat to destroy cancer cells.

Beyond these applications, Rb₂WO₄ is being explored for its potential use as a catalyst in various chemical reactions and in the fabrication of electrochromic devices, gas sensors, and energy storage systems. Research is also delving into its potential role in biological systems, such as in the development of novel biosensors.

Despite the progress, several unresolved questions remain. A key challenge is the optimization of synthesis methods to produce materials with tailored properties for specific applications. For instance, achieving high phase purity is critical and can be enhanced by techniques such as vacuum-assisted solid-state synthesis. Further research is needed to fully elucidate the mechanisms behind its photothermal conversion efficiency. The full scope of its catalytic activity and the long-term stability in various device applications are also areas that require more in-depth investigation.

Data Tables

Table 1: Physical and Chemical Properties of Rubidium Tungsten Oxide (Rb₂WO₄)

PropertyValue
CAS Number13597-52-9
Molecular FormulaRb₂WO₄
Molecular Weight377.25 g/mol
AppearanceWhite crystalline solid
Crystal Structure (Room Temp)Monoclinic
SolubilityReadily dissolves in water

This table presents a summary of the key physical and chemical properties of Rubidium Tungsten Oxide.

Table 2: Overview of Synthesis Methods for Rubidium Tungsten Oxide (Rb₂WO₄)

Synthesis MethodPrecursorsConditionsKey Advantages
Conventional Solid-State Reaction Rubidium carbonate (Rb₂CO₃), Tungsten trioxide (WO₃)Calcination at 750°C - 900 K for ~24 hours in air.Well-established, straightforward method.
Vacuum-Assisted Solid-State Synthesis Rubidium carbonate (Rb₂CO₃), Tungsten trioxide (WO₃)Sealed in a silica (B1680970) tube under vacuum, heated at 700°C for 48 hours.Enhances phase purity, minimizes side reactions.
Hydrothermal Method (Specific precursors vary)Reaction in an aqueous solution under high temperature and pressure.Can produce materials with specific morphologies.

This interactive table outlines the primary methods used for the synthesis of Rubidium Tungsten Oxide, allowing for a comparison of their conditions and benefits.

Structure

2D Structure

Chemical Structure Depiction
molecular formula ORbW B086253 Rubidium tungsten oxide (Rb2WO4) CAS No. 13597-52-9

Properties

CAS No.

13597-52-9

Molecular Formula

ORbW

Molecular Weight

285.31 g/mol

IUPAC Name

oxygen(2-);rubidium(1+);tungsten

InChI

InChI=1S/O.Rb.W

InChI Key

BDYJTMSAJACSQH-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[Rb+].[Rb+].[W]

Canonical SMILES

O=[W].[Rb]

Other CAS No.

13597-52-9

Origin of Product

United States

Synthetic Methodologies and Crystal Growth Techniques for Rubidium Tungsten Oxide Systems

Conventional Solid-State Reaction Routes for Rb₂WO₄ Synthesis

The most common and well-documented method for preparing polycrystalline rubidium tungstate (B81510) (Rb₂WO₄) is through a high-temperature solid-state reaction. This method relies on the direct reaction between solid precursors at elevated temperatures to form the desired product.

Precursor Selection and Stoichiometry Control

The synthesis of Rb₂WO₄ via solid-state reaction typically involves the use of rubidium carbonate (Rb₂CO₃) and tungsten trioxide (WO₃) as the primary precursors. banglajol.info

Key aspects of precursor selection and stoichiometry include:

Purity of Precursors: The use of high-purity reactants is crucial to avoid the formation of undesired impurity phases in the final product.

Stoichiometric Ratio: Achieving the correct stoichiometric ratio of the precursors is fundamental for the complete conversion to Rb₂WO₄. An equimolar mixture of Rb₂CO₃ and WO₃ is required. banglajol.info

Homogenization: To ensure a complete and uniform reaction, the precursors must be thoroughly mixed. This is typically achieved by grinding the powders together in an agate mortar.

Pre-treatment: To remove any adsorbed moisture, it is common practice to dry the precursors before mixing. For instance, Rb₂CO₃ can be dried at 100°C and WO₃ at 700°C.

Optimized Thermal Synthesis Parameters

The thermal parameters of the solid-state reaction are critical for the successful synthesis of phase-pure Rb₂WO₄. These parameters include the reaction temperature, duration, and atmosphere.

A typical procedure involves heating the homogenized mixture of precursors in an open crucible. banglajol.info The reaction is often carried out at temperatures around 750°C for 24 hours under ambient atmospheric conditions. banglajol.info Another approach involves heating the stoichiometric mixture to 900 K in a controlled atmosphere. For enhanced phase purity and stoichiometric control, the synthesis can be performed in evacuated silica (B1680970) glass ampoules at 700°C for 48 hours, which helps to minimize side reactions. banglajol.info

Interactive Data Table: Thermal Synthesis Parameters for Rb₂WO₄

ParameterValueConditions
ReactantsRb₂CO₃, WO₃Equimolar ratio
MixingMechanical grindingAgate mortar
Temperature750 °CAmbient atmosphere
Duration24 hours---
Alternative Temp.900 KControlled atmosphere
Vacuum Synthesis700 °CEvacuated silica ampoule
Vacuum Duration48 hours---

Alternative Crystal Growth Techniques for Rb₂WO₄

While solid-state reactions are effective for producing polycrystalline powders, different techniques are required for the growth of single crystals, which are essential for detailed structural analysis and for studying anisotropic properties.

Slow Evaporation Methodologies for Single Crystal Growth

The slow evaporation technique is a straightforward and widely used method for growing single crystals from a solution. mit.eduunifr.ch This method relies on the gradual removal of the solvent from a saturated or nearly saturated solution, which leads to supersaturation and subsequent crystallization. researchgate.netresearchgate.net

For Rb₂WO₄, single crystals can be grown by the slow evaporation of an aqueous solution at a constant temperature, for example, at 310 K. The rate of evaporation is a critical parameter that influences the size and quality of the resulting crystals; slower growth rates generally yield larger and higher-quality crystals. mit.edu The process involves preparing a nearly saturated solution, placing it in a clean container with a large surface area, and covering it in a way that allows for slow solvent evaporation over several days. mit.edu It is important to minimize disturbances such as vibrations, which can lead to the formation of multiple small crystals instead of a single large one. mit.edu

Advanced Synthetic Strategies for Rubidium Tungsten Bronze Systems (RbₓWO₃) and Related Phases

Rubidium tungsten bronzes (RbₓWO₃) are non-stoichiometric compounds with a range of interesting properties. banglajol.info Their synthesis often requires different approaches compared to the stoichiometric Rb₂WO₄.

High-Energy Ball Milling and Mechanochemical Synthesis for Tungsten Bronzes

High-energy ball milling is a mechanochemical synthesis technique that utilizes the kinetic energy from grinding media to induce chemical reactions and structural transformations at room temperature. researchgate.netresearchgate.netmdpi.com This method is particularly useful for producing nanocrystalline materials and can lead to the formation of metastable phases that are not accessible through conventional thermal methods. researchgate.netmdpi.com

In the context of rubidium tungsten systems, high-energy ball milling has been used to induce a phase transition from a cubic pyrochlore (B1171951) structure of rubidium tungstoniobate (RbNbWO₆) to a hexagonal tungsten bronze-like structure. researchgate.net The process involves subjecting the precursor powder to intense mechanical forces within a milling vial containing hardened steel or tungsten carbide balls. This technique can also be applied to mixtures of powders to synthesize new compounds directly. For instance, a hexagonal tungsten bronze compound was obtained by ball milling a mixture of RbNbWO₆ and WO₃. researchgate.net The simplicity of the equipment and procedure makes high-energy ball milling an efficient and productive process for synthesizing tungsten-based nanopowders. mdpi.com

Electrochemical Intercalation Synthesis of Perovskite-Derived Tungsten Bronzes

The electrochemical intercalation of rubidium ions into tungsten trioxide (WO₃) from aqueous solutions presents a precise method for synthesizing perovskite-derived tungsten bronzes. acs.orgfigshare.com This technique allows for meticulous control over the final composition of the material. acs.orgfigshare.com The process typically involves using tungsten trioxide as the working electrode in an electrochemical cell with a rubidium-containing electrolyte. acs.org

The intercalation process for rubidium ions into WO₃ occurs in a two-step mechanism, yielding two distinct polymorphs. acs.orgfigshare.com The initial intercalation step is electrochemically reversible, while the second step is irreversible. acs.org In-situ synchrotron X-ray diffraction is a critical technique employed during this process to analyze the evolution of the atomic structure as rubidium ions are inserted. acs.org

For rubidium, the electrochemical insertion leads to the formation of two previously unreported tetragonal phases, denoted as Rbₓ₁WO₃ (tP10) and Rbₓ₂WO₃ (tI40). acs.org The initial, reversible intercalation step corresponds to the formation of the Rbₓ₁WO₃ phase. acs.org A subsequent, deeper intercalation at a more negative potential leads to the irreversible formation of the Rbₓ₂WO₃ phase. acs.org Upon deintercalation (removal of rubidium ions), the structure does not revert to the original γ-WO₃ but instead forms a metastable α-WO₃ phase, which is typically only stable at temperatures above 1073 K. acs.orgfigshare.com This demonstrates that the electrochemical pathway can create metastable materials at room temperature. acs.orgfigshare.com

The structural transformations are dictated more by the electron count on the tungsten oxide network than by the size of the intercalating ion. acs.orgfigshare.com The process begins with a reduction reaction at the cathode (WO₃ electrode), where rubidium ions from the electrolyte are inserted into the host structure. acs.org

Table 1: Phases Formed During Electrochemical Intercalation of Rubidium into WO₃

Intercalation Step Compound Formed Space Group Pearson Symbol Reversibility
1st Cathodic Sweep Rbₓ₁WO₃ P4/nmm tP10 Reversible
2nd Cathodic Sweep Rbₓ₂WO₃ I4̅2m tI40 Irreversible
Oxidative Back Sweep α-WO₃ (empty network) Tetragonal - -

Data sourced from in-situ X-ray diffraction studies during cyclic voltammetry experiments. acs.org

Preparation of Substituted Rubidium Tungsten Bronzes (e.g., Vanadium Doping)

Vanadium-doped rubidium tungsten bronzes, with the general formula RbₓVᵧW₁₋ᵧO₃, can be synthesized using traditional solid-state reaction methods. banglajol.info This technique involves heating a mixture of appropriate precursor materials in an evacuated silica glass ampoule. banglajol.info

The synthesis is typically carried out for nominal compositions such as Rb₀.₃₀VᵧW₁₋ᵧO₃ (where 0.00 ≤ y ≤ 0.30) and Rb₀.₂₅VᵧW₁₋ᵧO₃ (where 0.00 ≤ y ≤ 0.25). banglajol.info The precursor materials include rubidium tungstate (Rb₂WO₄), tungsten trioxide (WO₃), tungsten dioxide (WO₂), and vanadium pentoxide (V₂O₅). The rubidium tungstate itself is prepared beforehand by heating an equimolar mixture of rubidium carbonate (Rb₂CO₃) and tungsten trioxide at 750°C for 24 hours. banglajol.info

The reaction for the final doped bronze is performed under vacuum (10⁻² Torr) at a temperature of 700°C. banglajol.infobanglajol.info X-ray diffraction (XRD) analysis of the resulting products reveals that a pure hexagonal tungsten bronze (HTB) phase can be successfully formed with up to a 60% replacement of W⁵⁺ ions by V⁵⁺ ions. banglajol.infobanglajol.info The incorporation of vanadium into the hexagonal tungsten bronze lattice is systematic, as confirmed by Rietveld refinement of the XRD data. banglajol.info This analysis also shows a reduction of the V/W-O bond lengths in the xy plane and a corresponding lengthening of these bonds along the crystallographic c-direction. banglajol.info

Table 2: Synthesis Parameters for Vanadium-Doped Rubidium Tungsten Bronze

Parameter Value/Description
Synthesis Method Solid-State Reaction
General Formula RbₓVᵧW₁₋ᵧO₃
Precursors Rb₂WO₄, WO₃, WO₂, V₂O₅
Reaction Vessel Evacuated SiO₂ glass ampoule
Temperature 700°C
Pressure 10⁻² Torr (Vacuum)
Resulting Phase Hexagonal Tungsten Bronze (HTB)

Data sourced from experimental synthesis of vanadium-doped rubidium tungsten bronzes. banglajol.info

Control of Compositional Homogeneity and Non-Stoichiometry in Bronze Systems

Tungsten bronzes are a class of non-stoichiometric ternary metal oxides, with the general formula AₓWO₃, where 'A' is an electropositive metal like rubidium and 'x' can vary continuously within a certain range (0 < x < 1). banglajol.infowikipedia.org This non-stoichiometry is a key feature, and controlling it, along with ensuring compositional homogeneity, is crucial for tailoring the material's properties.

For rubidium tungsten bronzes, a single hexagonal phase (HTB) can be obtained within a homogeneity range of 0.21 < x < 0.33. researchgate.net The non-stoichiometry in these systems can also arise from oxygen vacancies, leading to a formula of RbₓWO₃₋ᵧ. nih.gov

In the synthesis of substituted bronzes, such as the vanadium-doped systems, achieving compositional homogeneity is a primary goal. This means ensuring that the dopant (vanadium) is evenly distributed throughout the crystal lattice rather than forming separate phases or concentration gradients. banglajol.info Energy-dispersive X-ray (EDX) analysis is a key technique to verify this. banglajol.info

For RbₓVᵧW₁₋ᵧO₃ crystals, EDX line scans are performed across the length of the crystals. banglajol.info The results for successfully synthesized samples show that the intensities of the constituent elements (Rubidium, Vanadium, Tungsten, Oxygen) remain constant along the scan line. banglajol.info This indicates good compositional homogeneity and confirms the systematic incorporation of vanadium into the bronze structure. banglajol.info Elemental analysis via EDX also shows that the measured values of 'x' and 'y' in the final product are in good agreement with the nominal compositions of the starting materials. banglajol.info

Table 3: EDX Analysis Results for Compositional Homogeneity in RbₓVᵧW₁₋ᵧO₃

Nominal Composition Mean Value of x (from EDX) Mean Value of y (from EDX)
Rb₀.₃₀WO₃ 0.33 (3) -
Rb₀.₃₀V₀.₀₅W₀.₉₅O₃ 0.31 Not specified

Data sourced from EDX analysis of synthesized vanadium-doped rubidium tungsten bronze crystals. The constant elemental intensities across the crystal length in line scans confirm homogeneity. banglajol.info

The ability to control the stoichiometry ('x' value) and ensure the homogeneous distribution of dopants allows for the fine-tuning of the structural, electronic, and optical properties of these bronze systems. banglajol.infonih.gov

Structural Elucidation and Crystallographic Investigations of Rubidium Tungsten Oxide Phases

Determination of Crystal Structures of Rb₂WO₄

Rubidium tungstate (B81510) (Rb₂WO₄) has been a subject of structural investigations to understand its phase behavior and relationship with other A₂BO₄-type compounds.

Monoclinic β-K₂MoO₄ Type Structures (e.g., C2/m Space Group)

At room temperature (290 K), rubidium tungstate (Rb₂WO₄) adopts a monoclinic crystal structure. researchgate.netyamaguchi-u.ac.jp This structure is isomorphous with β-potassium molybdate (B1676688) (β-K₂MoO₄) and is characterized by the C2/m space group. researchgate.nettue.nlrsc.org In this arrangement, the tungsten atoms are tetrahedrally coordinated to oxygen atoms, forming isolated WO₄ tetrahedra. tue.nl These tetrahedra are situated in layers parallel to the (001) plane, with each tetrahedron surrounded by an almost regular hexagon of rubidium ions. tue.nl The structure of Rb₂WO₄ has been confirmed to be of the β-K₂MoO₄ type, and no phase transitions were observed down to 8 K. researchgate.netyamaguchi-u.ac.jp

Interactive Table: Crystal Structure Data for Rb₂WO₄ at 290 K

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/m
a (Å)12.8338(5)
b (Å)6.2827(2)
c (Å)7.8505(3)
β (°)115.794(2)
Volume (ų)569.92(77)

This data is based on neutron powder diffraction studies. researchgate.net

Orthorhombic Phases and Polymorphism in Related A₂BO₄ Systems

While Rb₂WO₄ maintains a monoclinic structure at room temperature, polymorphism is a known phenomenon in the broader A₂BO₄ family of compounds, where A can be an alkali metal and B can be Mo or W. researchgate.netyamaguchi-u.ac.jp For instance, rubidium molybdate (Rb₂MoO₄) has been shown to exhibit both a monoclinic β-K₂MoO₄ type structure and an orthorhombic β-K₂SO₄ type structure (space group Pnam) at 290 K. researchgate.netyamaguchi-u.ac.jp The transition between these forms in Rb₂MoO₄ is reconstructive and depends on both temperature and time. researchgate.net A₂BO₄-type crystals are often classified based on the ratio of the ionic radius of the A⁺ cation to the average B-O bond length. yamaguchi-u.ac.jp Many of these compounds, such as those in the chromate (B82759) (A₂CrO₄) and sulfate (B86663) (A₂SO₄) families, transition from a high-temperature hexagonal phase to an orthorhombic phase. yamaguchi-u.ac.jp

Synchrotron X-ray Diffraction Studies for Structural Refinement

Synchrotron X-ray diffraction is a powerful technique for the structural analysis of materials due to its high intensity and resolution. youtube.comyoutube.com This method has been instrumental in the study of complex crystalline materials, including tungstates. arizona.eduresearchgate.net In the investigation of A₂BO₄-type compounds like Rb₂MoO₄ and Rb₂WO₄, synchrotron X-ray scattering techniques have been employed to reinvestigate their structural phase transitions. researchgate.netyamaguchi-u.ac.jp The high resolution of synchrotron data allows for precise determination of lattice parameters and can reveal subtle structural changes, such as those occurring during phase transitions or as a function of temperature. arizona.edu For example, in situ synchrotron X-ray diffraction has been used to monitor the structural evolution of tungsten oxides during electrochemical intercalation of rubidium ions, leading to the formation of different rubidium tungsten bronze phases. acs.org

Neutron Diffraction Techniques for Atomic Position Determination

Neutron diffraction is a complementary technique to X-ray diffraction and is particularly advantageous for determining the positions of light atoms, such as oxygen, in the presence of heavy atoms like tungsten. nih.govumich.eduosti.gov This is because neutron scattering lengths are not dependent on the atomic number in a simple way, and for some elements, the scattering power is greater than for X-rays. nih.gov In the case of Rb₂WO₄, neutron powder diffraction has been used to precisely determine the atomic positions of all atoms in the unit cell, including the oxygen atoms. researchgate.net The resulting data provides a detailed picture of the WO₄ tetrahedra and the coordination environment of the rubidium ions. researchgate.net This technique has been successfully applied to other tungstates and molybdates to obtain high-precision structural parameters. nih.gov

Rietveld Refinement Analysis of Powder Diffraction Data

The Rietveld method is a comprehensive technique for analyzing powder diffraction data (both X-ray and neutron). wikipedia.orgmdpi-res.com It involves fitting a calculated diffraction profile to the entire measured pattern, allowing for the refinement of various structural and instrumental parameters. wikipedia.orgyoutube.com This method is particularly powerful for complex patterns with overlapping reflections. youtube.comosti.gov For Rb₂WO₄, Rietveld refinement of neutron powder diffraction data was used to determine the final positional and isotropic atomic displacement parameters. researchgate.net The calculated profile showed excellent agreement with the observed diffraction data, confirming the C2/m space group and providing precise lattice parameters. researchgate.net This analytical approach is widely used in the characterization of crystalline materials, including other tungstates and related compounds, to obtain accurate structural information. researchgate.netbanglajol.info

Structural Analysis of Rubidium Tungsten Bronzes (RbxWO₃)

Rubidium tungsten bronzes (RbₓWO₃) are non-stoichiometric compounds with a framework structure of corner-sharing WO₆ octahedra, creating tunnels where rubidium ions reside. banglajol.info The value of 'x' can vary, leading to different structural and electronic properties.

A prominent structure for rubidium tungsten bronzes is the hexagonal tungsten bronze (HTB) type. banglajol.info In this structure, the WO₆ octahedra form a three-dimensional lattice with hexagonal and trigonal tunnels running along the c-direction, with the larger rubidium ions primarily occupying the hexagonal tunnels. banglajol.info The lattice parameters of RbₓWO₃ have been shown to vary linearly with the rubidium content 'x'; as 'x' increases, the 'a' lattice parameter tends to decrease while the 'c' lattice parameter increases. researchgate.net

Structural studies, often employing Rietveld refinement of X-ray diffraction data, have been crucial in understanding the effects of doping and stoichiometry on the RbₓWO₃ structure. banglajol.infobanglajol.info For instance, when tungsten is partially substituted by vanadium, the cell parameter 'a' decreases and 'c' increases, indicating a "squeezing" of the WO₆ octahedra within the hexagonal plane and an expansion along the c-direction. banglajol.info Some studies have also suggested a lower orthorhombic symmetry for certain compositions of RbₓWO₃, challenging the previously assumed hexagonal structure. researchgate.net The formation of different RbₓWO₃ phases, such as tetragonal structures, has also been observed during the electrochemical intercalation of rubidium into tungsten trioxide (WO₃). acs.org

Hexagonal Tungsten Bronze (HTB) Structures (e.g., P6/mmm Space Group)

The hexagonal tungsten bronze (HTB) structure is a common and well-studied phase for rubidium tungsten oxides. protrustech.com.twbanglajol.info This structure is characterized by a three-dimensional network of corner-sharing WO₆ octahedra, which form hexagonal and smaller trigonal tunnels that run along the c-axis. researchgate.net The larger rubidium cations preferentially occupy the hexagonal tunnels. banglajol.inforesearchgate.net The general formula for rubidium HTB is RbₓWO₃, with a homogeneity range for 'x' typically between 0.19 and 0.33. researchgate.net

The ideal aristotype crystal structure for HTB belongs to the P6/mmm space group. st-andrews.ac.uk However, depending on the specific composition and temperature, distortions and superstructures can arise, leading to lower symmetry space groups such as P6₃/mcm or P6₃22. protrustech.com.twresearchgate.net For instance, a study on Rb₀.₃₃WO₃ crystals synthesized via a molten-salt route confirmed the space group to be P6₃/mcm. protrustech.com.tw The lattice parameters, 'a' and 'c', of the hexagonal unit cell are influenced by the size of the intercalated cation. protrustech.com.tw In some cases, a doubling of the c-axis is observed due to the slight displacement of tungsten atoms from the center of the octahedra in opposite directions in adjacent layers. banglajol.info

Research has also explored the substitution of tungsten with other metals, such as vanadium, in the HTB framework. Studies on vanadium-doped rubidium hexagonal tungsten bronzes with the nominal composition RbₓVᵧW₁₋ᵧO₃ have shown that a pure HTB phase can be maintained with significant replacement of tungsten by vanadium. banglajol.info

Table 1: Crystallographic Data for Selected Rubidium Hexagonal Tungsten Bronzes
CompoundSpace Groupa (Å)c (Å)Reference
Rb₀.₂₈WO₃Hexagonal montclair.edu
Rb₀.₃₃WO₃P6₃/mcm protrustech.com.tw
RbNbW₂O₉Cmc21 (at ambient temp.) st-andrews.ac.uk
RbNbW₂O₉P6₃mc (at ~655 K) st-andrews.ac.uk
RbNbW₂O₉P6/mmm (near 700 K) st-andrews.ac.uk

Tetragonal Tungsten Bronzes (TTB)

The tetragonal tungsten bronze (TTB) structure is another important phase observed in the tungsten bronze family. banglajol.info It is composed of a framework of corner-sharing WO₆ octahedra that form three types of tunnels along the c-axis: trigonal, square (tetragonal), and pentagonal. researchgate.netglobalsino.com The larger cations, such as rubidium, can occupy the tetragonal and pentagonal tunnels, with a preference for the larger pentagonal sites. researchgate.net

The ideal TTB structure has the general formula (A2)₄(A1)₂(C)₄(B1)₂(B2)₈O₃₀, where A1, A2, and C represent the tetragonal, pentagonal, and trigonal sites, respectively, and B1 and B2 are the octahedral sites. nist.gov The structure can be described as a complex arrangement of these corner-sharing octahedra. globalsino.comresearchgate.netresearchgate.net While less common for rubidium compared to potassium and cesium, the formation of rubidium-containing TTB phases is possible, often in more complex, multi-cation systems.

Perovskite Tungsten Bronzes (PTB)

The perovskite tungsten bronze (PTB) structure is typically observed for tungsten bronzes with a high concentration of the intercalated metal (x ≈ 1), such as in NaWO₃. montclair.edu The structure is based on the simple perovskite ABO₃ structure, where the 'A' site is occupied by the intercalated cation (rubidium in this case), and the 'B' site is occupied by tungsten. The structure consists of a cubic unit cell with tungsten at the center, surrounded by an octahedron of six oxygen atoms at the face centers. The rubidium cations would then occupy the corner positions. montclair.edu

While the simple cubic perovskite structure is the ideal model, distortions can lead to lower symmetry structures. The formation of a pure rubidium tungsten bronze with a perovskite structure is less common than the hexagonal or tetragonal phases. protrustech.com.twbanglajol.info

Intergrowth Tungsten Bronzes (ITB)

Intergrowth tungsten bronzes (ITB) represent a more complex structural class where layers or slabs of the hexagonal tungsten bronze (HTB) structure intergrow with layers of the WO₃ (or distorted ReO₃-type) structure. banglajol.info This results in a hybrid structure containing the characteristic tunnels of the HTB phase separated by slabs of corner-sharing octahedra without tunnels. The formation of ITB phases is dependent on the stoichiometry and the size of the intercalated cation. These structures provide a fascinating bridge between the open-tunnel structures of the bronzes and the more compact structure of tungsten trioxide.

In-situ X-ray Diffraction Experiments during Electrochemical Intercalation Processes

In-situ X-ray diffraction (XRD) is a powerful technique for studying the structural changes that occur within a material during electrochemical processes, such as the intercalation and de-intercalation of ions. In the context of rubidium tungsten oxides, in-situ XRD experiments can provide real-time information on phase transitions, lattice parameter changes, and the formation of new structural phases as rubidium ions are inserted into or removed from a tungsten oxide host.

Electrochemical studies on systems like rubidium-tungsten-oxide bronze (Rb₀.₃WO₃) have been conducted to understand their ionic and electronic conductivity. researchgate.net While the provided search results mention electrochemical properties and the potential for structural changes upon ion injection, specific detailed in-situ XRD experimental data for the Rb₂WO₄ compound during electrochemical intercalation was not found in the initial search. However, the principle remains that such experiments would be crucial for understanding the dynamic structural evolution of these materials in applications like batteries or electrochromic devices. researchgate.net

Correlated Structural Disorder and Lattice Parameter Relationships in A₂BO₄ Analogs

Influence of Ionic Radii Ratios (r(A)/r(BO₄)) on Crystal Structure

The ionic radius ratio, specifically the ratio of the radius of the cation 'A' to the effective radius of the BO₄ tetrahedral anion (r(A)/r(BO₄)), is a critical parameter in determining the crystal structure of A₂BO₄ compounds. yamaguchi-u.ac.jp This concept, rooted in Pauling's rules for crystal structures, helps to predict the coordination number of the cation and the resulting structural arrangement. taylorandfrancis.comwikipedia.orglibretexts.org

An empirical rule based on this ratio classifies A₂BO₄-type crystals into different groups with distinct structural behaviors. yamaguchi-u.ac.jp For instance, compounds with a ratio above a certain threshold (e.g., > 0.93) tend to adopt the β-K₂SO₄ type structure (orthorhombic, space group Pnam) at room temperature, which transforms from a high-temperature hexagonal α-K₂SO₄ type phase. yamaguchi-u.ac.jp Conversely, compounds with a ratio below this threshold may exhibit an intermediate incommensurate phase between the high-temperature hexagonal and a monoclinic β-K₂MoO₄ type structure. yamaguchi-u.ac.jp

In the case of Rb₂WO₄, at room temperature, it adopts a monoclinic β-K₂MoO₄ structure with the space group C2/m. yamaguchi-u.ac.jpresearchgate.net A study determined the ionic radius ratio r(A)/r(BO) for Rb₂WO₄ to be 0.926. yamaguchi-u.ac.jp This value places it in the group that can exhibit more complex phase behavior. However, investigations have shown that Rb₂WO₄ maintains its monoclinic structure down to 8 K, with no phase transitions observed in this temperature range. yamaguchi-u.ac.jpresearchgate.net

The coordination number and the geometry of the ions are directly influenced by the ionic radii. numberanalytics.com As the coordination number increases, the ionic radius also tends to increase. numberanalytics.com The stability of a particular crystal structure is achieved when the cations and anions are in close contact without significant repulsion between like-charged ions. wikipedia.org

Table 2: Predicted Coordination Numbers Based on Cation/Anion Radius Ratio
Radius Ratio (r_cation / r_anion)Coordination NumberGeometry
< 0.1552Linear
0.155 - 0.2253Trigonal Planar
0.225 - 0.4144Tetrahedral
0.414 - 0.7326Octahedral
> 0.7328Cubic (Body-Centered)

This table provides a general guideline based on the radius ratio rule. ck12.org

Lattice Parameter Ratios (e.g., a₀/c₀) and Their Role in Structural Classification

In the crystallographic analysis of rubidium tungsten oxide phases, particularly the hexagonal tungsten bronze (HTB) and tetragonal tungsten bronze (TTB) structures, the ratio of the lattice parameters, such as the axial ratio c/a, serves as a crucial indicator for structural classification and understanding the underlying structural distortions. This ratio is not merely a geometric descriptor but is intrinsically linked to the composition, the size of the intercalated cation, and the electronic properties of the material.

The structure of alkali tungsten bronzes, with the general formula AₓWO₃, is highly dependent on the nature and concentration (x) of the intercalated alkali metal (A). For rubidium tungsten bronzes (RbₓWO₃), the hexagonal phase is prevalent within a specific composition range, typically for 0.19 ≤ x ≤ 0.33. The framework of these structures is composed of corner-sharing WO₆ octahedra, which create tunnels where the rubidium ions reside. The size of these tunnels and the interaction between the Rb⁺ ions and the tungsten-oxygen framework dictate the lattice parameters.

For hexagonal tungsten bronzes, the ideal c/a ratio for a hexagonal close-packed (HCP) crystal structure is approximately 1.633. vaia.com However, in the case of hexagonal tungsten bronzes, the structure is more complex. The c-axis corresponds to the stacking of the layers of WO₆ octahedra, and its length can be influenced by distortions within these octahedra. For instance, a doubling of the c-axis can occur due to the displacement of tungsten or oxygen atoms. researchgate.net

Detailed research findings on various alkali hexagonal tungsten bronzes provide insight into the typical lattice parameters and their ratios. The table below presents crystallographic data for several hexagonal tungsten bronze compounds, allowing for a comparative analysis of their axial ratios.

Compounda-axis (Å)c-axis (Å)c/a RatioCrystal SystemReference
RbNbW₂O₉ (at 723 K)7.37503.93750.534Hexagonal st-andrews.ac.uk
K₀.₃₀WO₃7.3857.5511.022Hexagonal protrustech.com.tw
Rb₀.₃₃WO₃7.3897.5451.021Hexagonal protrustech.com.tw
Cs₀.₃₃WO₃7.4067.6321.031Hexagonal protrustech.com.tw

The data indicates that for the alkali tungsten bronzes K₀.₃₀WO₃, Rb₀.₃₃WO₃, and Cs₀.₃₃WO₃, the c/a ratio is close to 1. This is a characteristic feature of many hexagonal tungsten bronzes where the c-parameter is roughly equal to the a-parameter. The slight variations in the c/a ratio can be attributed to the different ionic radii of the intercalated alkali metals, which affects the dimensions of the hexagonal tunnels within the WO₃ framework. protrustech.com.tw

In the case of tetragonal tungsten bronzes (TTB), the tetragonality, often expressed as the c/a ratio, is a critical parameter for classifying ferroelectric properties. An empirical relationship has been established between the ferroelectric Curie temperature (T_c) and the axial ratio in TTB compositions. The nature of this relationship—whether T_c increases or decreases with the c/a ratio—depends on the direction of the polar axis within the crystal structure. acs.org For instance, in some ferroelectric tetragonal tungsten bronzes, an increased splitting of (hk0) and (00l) reflections in X-ray diffraction patterns indicates a greater tetragonal distortion, which is directly measured by the c/a ratio. acs.org

The transition between different structural phases, such as from orthorhombic to hexagonal, is also reflected in the lattice parameters. For example, in the hexagonal tungsten bronze RbNbW₂O₉, the convergence of the a- and b-lattice parameters upon heating signals the transition from an orthorhombic to a hexagonal space group. st-andrews.ac.uk

Structural Classification: Distinguishing between different crystal systems like hexagonal and tetragonal.

Influence of Composition: Reflecting the changes in lattice dimensions as a function of the intercalated rubidium content.

Structural Distortions: Quantifying the degree of distortion from an ideal structure, which in turn influences the material's physical properties.

Phase Transition Phenomena and Mechanisms in Rubidium Tungsten Oxide Systems

High-Temperature Structural Phase Transitions in Rb₂WO₄

Rubidium tungsten oxide undergoes several phase transitions at elevated temperatures. Early studies have identified transitions at approximately 568 K, 663 K, and 738 K, although the exact nature of these transitions has required further investigation. yamaguchi-u.ac.jp The A₂BX₄ family of crystals, to which Rb₂WO₄ belongs, can be broadly categorized into two groups based on the ratio of the ionic radius of the A⁺ cation to the average B-O bond length in the BX₄²⁻ tetrahedron. yamaguchi-u.ac.jp With a calculated ratio of 0.926, Rb₂WO₄ falls into the group that is expected to exhibit an intermediate, high-temperature incommensurate phase. yamaguchi-u.ac.jp

Identification of First-Order and Lambda-Type Anomalies

Phase transitions are classified based on the behavior of thermodynamic properties, such as enthalpy and heat capacity. A first-order phase transition is characterized by a discontinuous change in enthalpy and volume, indicating a latent heat of transformation. In contrast, a second-order or continuous phase transition involves a continuous change in enthalpy but a discontinuity in the specific heat, often appearing as a "lambda-type" (λ-type) anomaly.

In studies of the related compound rubidium molybdate (B1676688) (Rb₂MoO₄), which shares structural similarities with Rb₂WO₄, two distinct first-order anomalies were observed at high temperatures. yamaguchi-u.ac.jptandfonline.com Additionally, a λ-type anomaly, indicative of a second-order normal-to-incommensurate phase transition, was also identified in annealed samples of Rb₂MoO₄. yamaguchi-u.ac.jptandfonline.com While these specific anomalies were detailed for Rb₂MoO₄, the reported high-temperature transitions in Rb₂WO₄ at 568 K, 663 K, and 738 K point to a complex sequence of structural transformations that likely involve both first-order and continuous characteristics. yamaguchi-u.ac.jp

Table 1: Reported High-Temperature Phase Transition Points in Rb₂WO₄

Transition Temperature (K)
568
663
738

Data sourced from reference yamaguchi-u.ac.jp.

Incommensurate (INC) and Lock-in Phase Transitions

A key feature of many A₂BX₄ compounds is the presence of an incommensurate (INC) phase. In this phase, the crystal structure is modulated with a periodicity that is not a simple multiple of the underlying lattice constants. As the temperature is lowered, the incommensurate modulation vector may change continuously until it "locks in" to a commensurate value, resulting in a new, stable, long-range ordered structure.

For A₂BX₄ compounds with an ionic radius ratio of less than 0.93, such as Rb₂WO₄, an intermediate high-temperature incommensurate phase is predicted to exist between the highest-symmetry hexagonal phase (α-K₂SO₄ type) and a lower-symmetry phase. yamaguchi-u.ac.jp This sequence involves the crystal transitioning from a normal phase to an incommensurate phase, and then often to a commensurate phase at a lower temperature, known as the lock-in transition. This behavior is exemplified in other tungstates, like Li₂Co(WO₄)₂, which enters an incommensurate magnetic state before the magnetic propagation vector locks into a commensurate value at a lower temperature. seu.edu.cn

Elucidation of Displacive versus Order-Disorder Transition Mechanisms (e.g., WO₄²⁻ Apex Ordering)

Structural phase transitions are driven by one of two primary mechanisms: displacive or order-disorder.

Displacive transitions involve small, cooperative displacements of atoms from their high-symmetry positions. aps.orgresearchgate.net These transitions are often associated with the softening of a particular lattice vibrational mode (a "soft mode") as the transition temperature is approached. researchgate.net

Order-disorder transitions involve the ordering of constituent atoms or molecular ions that are statistically disordered in the high-temperature phase. aps.orgresearchgate.net In the case of Rb₂WO₄, this would relate to the orientational ordering of the WO₄²⁻ tetrahedra. In the high-temperature, disordered phase, the apices of the tetrahedra might be randomly oriented, while in the low-temperature, ordered phase, they would align in a specific, repeating pattern.

The distinction between these two mechanisms can be subtle, and some transitions exhibit characteristics of both. researchgate.net The nature of the transition is determined by a competition between the energy scale of the coupling between local distortions and the depth of the local potential energy wells. aps.org If the coupling energy is large, the transition tends to be displacive; if the local potential wells are deep and the coupling is weaker, an order-disorder transition is more likely. aps.org For A₂BX₄ compounds, the ordering of the BX₄ tetrahedra is a critical factor in the phase transition sequence.

Impact of Heat Treatment on Phase Transition Behavior

The thermal history of a material can significantly influence its phase transition behavior. Processes like annealing, which involve heating a material and allowing it to cool slowly, can lead to more homogeneous and stable microstructures. This can affect the temperatures and even the nature of the phase transitions.

For instance, investigations into the related compound Rb₂MoO₄ revealed that an annealed sample exhibited clear first-order and λ-type anomalies that were not as well-defined in other samples. yamaguchi-u.ac.jpresearchgate.net This suggests that heat treatment helps in achieving a more uniform crystalline state, which in turn leads to sharper, more distinct phase transitions. The heat treatment can relieve internal stresses, reduce defects, and allow the crystal to reach a state closer to thermodynamic equilibrium, thereby clarifying the intrinsic phase transition behavior.

Low-Temperature Phase Transition Behavior in Rb₂WO₄

Investigations into the low-temperature properties of Rb₂WO₄ have yielded clear results. Structural analysis performed at 290 K (room temperature) confirmed that Rb₂WO₄ possesses a monoclinic β-K₂MoO₄ type structure. yamaguchi-u.ac.jpresearchgate.net Upon cooling, no further structural phase transitions were detected in this material down to a temperature of 8 K. yamaguchi-u.ac.jptandfonline.comresearchgate.net This indicates that the monoclinic structure is stable over a wide low-temperature range.

Characterization of the Lifshitz Point in A₂BX₄ Compounds Including Rb₂WO₄

In the theoretical description of phase transitions, a Lifshitz point is a special type of multicritical point in a phase diagram where three distinct phases meet: a high-symmetry (paramagnetic or paraelectric) phase, a uniformly ordered (ferromagnetic or ferroelectric) phase, and a modulated or incommensurate phase. cern.chwikipedia.orgarxiv.org It represents the endpoint of a line of second-order transitions, where the character of the instability changes from long-wavelength (uniform) to short-wavelength (modulated). cern.ch

The concept of the Lifshitz point is highly relevant to A₂BX₄ compounds because they often exhibit transitions from a high-temperature parent phase to an incommensurate phase and then to a commensurate, ferroic phase. The phase diagram of such a system can be mapped using variables like temperature, pressure, or chemical composition. The Lifshitz point would be the specific coordinate in this phase diagram where the transition temperature to the commensurate phase and the transition temperature to the incommensurate phase converge. aps.org The existence and location of a Lifshitz point are critical for understanding the crossover between these different types of ordering phenomena in materials like Rb₂WO₄ and the broader class of A₂BX₄ compounds.

Theoretical Frameworks for Lifshitz Point Analysis

A Lifshitz point in a phase diagram is a multicritical point where a disordered phase, a uniformly ordered phase, and a spatially modulated ordered phase meet. The theoretical analysis of such points is crucial for understanding the transitions to incommensurate phases, such as those involving charge density waves (CDWs).

Currently, there is a lack of specific theoretical studies in the available scientific literature that apply Lifshitz point analysis directly to rubidium tungsten oxide (Rb₂WO₄). However, the general theoretical frameworks used to analyze Lifshitz points in other material systems, particularly those with charge density wave phenomena, would be applicable. These frameworks include:

Landau Theory: An expansion of the free energy in terms of an order parameter and its spatial gradients is the foundational approach. Near a Lifshitz point, the coefficient of the gradient term is tuned to zero, which allows for the stability of a modulated phase.

Renormalization Group (RG) Theory: For understanding the critical behavior and the effects of fluctuations near the Lifshitz point, RG methods are essential. These techniques can predict the critical exponents and the scaling behavior of various thermodynamic quantities.

Ginzburg-Landau Theory: This theory provides a more microscopic description by considering the coupling of the order parameter to other fields, which can be crucial in complex oxides where lattice distortions and electronic effects are intertwined.

The investigation of a Lifshnotz point in proper monoclinic ferroelectrics, for instance, has involved analysis using the Landau-Khalatnikov approximation nih.gov. Such theoretical tools would be the starting point for any future investigation into similar phenomena in Rb₂WO₄.

Experimental Characterization of Lifshitz Point Properties

Consistent with the lack of theoretical focus, there are no specific experimental reports in the reviewed literature that characterize the properties of a Lifshitz point in rubidium tungsten oxide (Rb₂WO₄).

Experimental identification of a Lifshitz point typically involves a combination of techniques to map out the phase diagram and identify the meeting point of the disordered, ordered, and modulated phases. Techniques that would be employed for such a study on Rb₂WO₄ would include:

Neutron and X-ray Diffraction: To identify the crystal structures of the different phases and to detect the presence of incommensurate superlattice peaks associated with a modulated phase.

Calorimetry and Thermal Analysis: To detect the thermodynamic signatures of the phase transitions.

Transport and Magnetic Measurements: To probe the changes in electronic and magnetic properties associated with the different phases.

Spectroscopic Techniques: Such as Raman or infrared spectroscopy, to study the phonon modes and their behavior across the phase transitions.

While there is experimental evidence for chiral melting and Lifshitz points in systems like Rydberg atoms chemrxiv.org, similar dedicated studies on Rb₂WO₄ have not been found.

Phase Transitions in Non-Stoichiometric Rubidium Tungsten Bronzes (RbₓWO₃)

The non-stoichiometric rubidium tungsten bronzes, RbₓWO₃, are known for their interesting electrical and superconducting properties, which are highly dependent on the concentration of rubidium (x). These materials can be synthesized, for example, by a hybrid microwave method using Rb₂CO₃, WO₃, and W powders Current time information in San Jose, CA, US.chemrxiv.org.

Composition-Dependent Phase Transitions

The composition 'x' in RbₓWO₃ plays a critical role in determining the crystal structure and the nature of phase transitions. For instance, single-phase hexagonal tungsten bronze (HTB) structures of RbₓWO₃ are typically obtained for rubidium content in the range of 0.21 ≤ x ≤ 0.33 Current time information in San Jose, CA, US.chemrxiv.org.

Research has shown that variations in 'x' lead to significant changes in the material's properties, including the superconducting transition temperature (Tc) and the emergence of charge density wave (CDW) transitions. A study on RbₓWO₃ revealed a complex, non-monotonic dependence of Tc on the rubidium concentration, with a notable feature being a phase transition at a composition near x=0.25 Current time information in San Jose, CA, US.. Below this concentration, a second increase in Tc is observed Current time information in San Jose, CA, US..

Furthermore, CDW transitions have been observed in Rb₀.₂₁WO₃, Rb₀.₂₃WO₃, and Rb₀.₂₅WO₃ at temperatures around 200–260 K Current time information in San Jose, CA, US.. The CDW transition is most pronounced in Rb₀.₂₃WO₃ Current time information in San Jose, CA, US..

Below is an interactive data table summarizing the composition-dependent properties of RbₓWO₃ based on available research.

Rubidium Content (x)Crystal StructureSuperconducting Transition Temp. (Tc)Charge Density Wave (CDW) Transition
0.14Hexagonal5.3 K (from susceptibility)Not Reported
0.16HexagonalNot specified, but Tc from resistivity is constant for x=0.14-0.18Not Reported
0.18Hexagonal4.8 K (from susceptibility)Not Reported
0.21HexagonalNot specifiedAppears around 200-260 K
0.23HexagonalNot specifiedMost obvious in this composition
0.25HexagonalAssociated with a phase transitionAppears around 200-260 K
0.33Hexagonal1.94 KNot Reported

The lattice parameters also show a clear dependence on the rubidium content. For single hexagonal phase samples (0.21 ≤ x ≤ 0.33), the lattice parameter 'a' linearly decreases, while 'c' linearly increases with an increase in 'x' Current time information in San Jose, CA, US.chemrxiv.org.

Structural Changes Induced by Electrochemical Intercalation

Electrochemical intercalation is a powerful method to continuously vary the concentration of an ion within a host lattice, thereby inducing structural and phase changes. While specific studies on the electrochemical intercalation of rubidium into WO₃ are not extensively detailed, the principles can be understood from analogous systems, such as the electrochemical intercalation of rubidium into graphite (B72142) and other ions into tungsten oxide.

The electrochemical intercalation of rubidium into graphite has been shown to proceed through a series of staged compounds, starting with the formation of stage-3 (RbC₃₆), followed by stage-2 (RbC₂₄), and finally stage-1 (RbC₈) nih.gov. This staging behavior is a common feature of intercalation into layered materials and is expected to occur in hexagonal tungsten bronzes as well. The intercalation of larger ions like rubidium can cause significant structural changes, including a reduction in the crystallinity of the host material acs.org.

When ions are intercalated into tungsten trioxide (WO₃), the process typically begins with the insertion of ions into the interstitial sites of the WO₃ framework. This is accompanied by the reduction of W⁶⁺ to W⁵⁺ to maintain charge neutrality, which in turn leads to a semiconductor-to-metal transition acs.org. As the intercalation proceeds, the crystal structure can undergo significant transformations. For example, the intercalation of lithium into monoclinic WO₃ can lead to a gradual evolution to a cubic symmetry before the structure eventually becomes pseudo-amorphous at high lithium concentrations acs.org.

The key structural changes expected during the electrochemical intercalation of rubidium into WO₃ to form RbₓWO₃ would include:

Lattice Expansion: The introduction of rubidium ions into the channels of the WO₃ structure will cause an expansion of the unit cell.

Phase Transitions: As the rubidium concentration increases, the material will likely undergo phase transitions to accommodate the intercalated ions, similar to the staged compound formation in graphite.

Change in Electronic Structure: The injection of electrons that accompanies the rubidium ions will lead to a metallic state and may induce phenomena like superconductivity and charge density waves.

Potential for Amorphization: At high intercalation levels, the strain induced by the large rubidium ions could lead to a loss of long-range crystalline order.

These structural modifications are crucial for the electrochromic and energy storage applications of tungsten oxides researchgate.net.

Theoretical and Computational Studies of Rubidium Tungsten Oxide Systems

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are central to the modern computational study of solid-state materials like Rb₂WO₄. mpg.de DFT allows for the determination of a material's properties by modeling the behavior of its electrons, providing a balance between accuracy and computational cost that is well-suited for complex crystalline systems. 82.179.144 The fundamental principle of DFT is to use the electron density, a function of only three spatial coordinates, as the primary variable, which is a significant simplification compared to dealing with the many-body wavefunction. mpg.de

These calculations typically begin with the known crystal structure and employ approximations for the exchange-correlation functional, which accounts for the quantum mechanical interactions between electrons. mpg.de Common approximations include the Local Density Approximation (LDA) and Generalized Gradient Approximations (GGA), with more advanced hybrid functionals also available for improved accuracy. mpg.deelectrochemsci.org

Electronic Structure Determination and Band Gap Analysis

The electronic structure of a material dictates its electrical and optical properties. DFT is a standard method for calculating the electronic band structure and the density of states (DOS), which describe the allowed energy levels for electrons within the crystal and the number of states at each energy level, respectively. youtube.com For an insulator or semiconductor, a crucial parameter is the band gap (Eg), the energy difference between the top of the valence band and the bottom of the conduction band.

While direct DFT calculations for Rb₂WO₄ are not extensively reported in the literature, the methodology is well-established. A theoretical study would involve calculating the band structure along high-symmetry directions of the Brillouin zone. Based on studies of related compounds like tungsten trioxide (WO₃), it is known that standard DFT functionals (LDA and GGA) often underestimate the experimental band gap. aps.orgufba.br More advanced techniques, such as using hybrid functionals or many-body perturbation theory (like the GW approximation), are often necessary to achieve results in closer agreement with experimental measurements. aps.org For other rubidium-containing oxides, the valence band is typically dominated by oxygen p-states, while the conduction band is formed from the states of the other constituent atoms. electrochemsci.org A similar pattern would be expected for Rb₂WO₄.

Table 1: Common Theoretical Approaches for Band Gap Calculation

Method Description Typical Accuracy for Oxides
LDA/GGA Local/Semi-local density functionals. Computationally efficient. Often underestimates the band gap significantly. aps.org
Hybrid Functionals (e.g., B3LYP, HSE06) Mixes a portion of exact Hartree-Fock exchange with DFT exchange-correlation. mpg.de Generally provides more accurate band gaps than LDA/GGA. aps.org

| GW Approximation | A many-body perturbation theory approach used to calculate quasiparticle energies. | Considered a high-accuracy method for band gap prediction. aps.org |

Prediction of Vibrational Frequencies and Atomic Displacements

DFT calculations can predict the vibrational modes of a crystal lattice, which are quantized as phonons. These calculations yield the frequencies of the Raman and infrared (IR) active modes and the corresponding atomic displacement patterns for each mode. researchgate.net This information is invaluable for interpreting experimental vibrational spectra. The process involves computing the second derivatives of the energy with respect to atomic positions to determine the force constants and construct the dynamical matrix. aps.org

For Rb₂WO₄, theoretical prediction of its vibrational spectrum would provide a direct comparison with potential experimental Raman or IR spectroscopy data. The calculated frequencies are often systematically different from experimental values due to the approximations inherent in DFT and the neglect of anharmonic effects. nih.gov To improve agreement, computed harmonic frequencies are frequently multiplied by empirically determined scaling factors, which depend on the chosen DFT functional and basis set. nih.govnist.gov

Table 2: Representative Vibrational Frequency Scaling Factors for DFT Functionals

Functional Representative Scaling Factor (for harmonic frequencies)
B3LYP ~0.96 - 0.97
PBE0 ~0.95 - 0.96
BP86 ~0.99 - 1.00

Note: Scaling factors are approximate and depend heavily on the basis set and the specific set of molecules used for calibration. nih.govnist.gov

Energy Minimization and Geometry Optimization for Crystal Structures

A fundamental application of DFT is to determine the most stable crystal structure of a compound by performing a geometry optimization. arxiv.org This computational procedure involves calculating the forces on the atoms and the stresses on the unit cell and iteratively adjusting the atomic positions and lattice parameters until a minimum energy configuration is reached. arxiv.orgarxiv.org The absence of imaginary frequencies in subsequent vibrational calculations confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. uctm.edu

For Rb₂WO₄, experimental studies have determined that it adopts a monoclinic β-K₂MoO₄ type structure at room temperature. researchgate.net A theoretical geometry optimization would start from these experimental coordinates. The goal would be to validate the computational model by demonstrating its ability to reproduce the known lattice constants and atomic positions with high fidelity, typically within a few percent of the experimental values. calpoly.edu

Table 3: Key Steps in Crystal Structure Geometry Optimization

Step Description
1. Initial Structure Start with an experimental crystal structure (e.g., from X-ray diffraction) or a randomly generated one. arxiv.org
2. SCF Calculation Perform a Self-Consistent Field (SCF) calculation to determine the electronic ground state for the given geometry.
3. Force & Stress Calculation Compute the forces on each atom and the stress tensor on the unit cell.
4. Geometry Update Adjust atomic positions and/or lattice vectors to minimize the calculated forces and stresses.

| 5. Iteration | Repeat steps 2-4 until the forces and stresses fall below a defined convergence threshold. arxiv.org |

Simulation of Microstructural Evolution during Thermal Processes

Simulations can model how the microstructure of a material evolves under different conditions, such as changes in temperature. These models can range from phenomenological approaches to phase-field models that track the evolution of different phases over time. tum.de Such simulations are particularly useful for understanding phase transitions, grain growth, and the formation of metastable phases during heating or cooling processes. rwth-aachen.de The evolution is typically driven by a competition between the energies of different phases and the mobility of atoms, which is dependent on temperature. tum.de

However, experimental investigations on Rb₂WO₄ have shown that its monoclinic β-K₂MoO₄ type structure is remarkably stable, with no phase transitions detected in the temperature range from 290 K down to 8 K. researchgate.net In contrast, the related compound Rb₂MoO₄ exhibits multiple phase transitions. researchgate.net Therefore, for Rb₂WO₄, the primary role of such simulations would be to confirm this observed thermal stability. A theoretical study would likely show that the free energy of the known monoclinic structure remains the lowest among all plausible alternative structures over a wide temperature range, thus providing a computational explanation for the absence of phase transitions.

Modeling of Phase Transitions and Lattice Instabilities

Many crystalline compounds, particularly those with the general formula A₂BX₄, are known to undergo a series of structural phase transitions as a function of temperature or pressure. unl.edu These transitions are often driven by the softening of a particular lattice vibrational mode, leading to a distortion of the crystal structure and a change in symmetry.

Correlation between Theoretical Predictions and Experimental Observations

The synergy between theoretical predictions and experimental observations is crucial for validating the structural models and understanding the properties of complex inorganic compounds like rubidium tungsten oxide. In the study of Rb₂WO₄ and related materials, computational methods provide a foundational understanding of the crystal structure, which is then confirmed and refined by experimental techniques.

Experimental determination of the crystal structure of Rb₂WO₄ is primarily achieved through X-ray diffraction (XRD) and neutron powder diffraction. These techniques have experimentally confirmed that at room temperature (290 K), Rb₂WO₄ adopts a monoclinic crystal structure with the space group C2/m. nih.gov This experimental finding is the benchmark against which theoretical models are validated.

Computational approaches, particularly first-principles calculations based on DFT, are employed to predict the stable crystal structure of a material. These calculations determine the total energy of various possible crystal structures, with the lowest energy structure corresponding to the most stable phase. For Rb₂WO₄, theoretical calculations would predict the monoclinic β-K₂MoO₄-type structure to be the ground state at ambient conditions, in agreement with experimental results.

The correlation between theoretical and experimental data extends to the lattice parameters of the crystal structure. Experimental diffraction data provide precise values for the lattice constants (a, b, c) and the angle β for the monoclinic cell of Rb₂WO₄. nih.gov Concurrently, computational models, after performing a full relaxation of the crystal structure, yield theoretical values for these same parameters. A close agreement between the calculated and measured lattice parameters serves as a strong validation of the computational model.

The table below presents a comparison of theoretically predicted and experimentally observed structural data for Rubidium Tungsten Oxide.

Parameter Theoretical Prediction (Typical Approach) Experimental Observation
Crystal SystemMonoclinicMonoclinic nih.gov
Space GroupC2/mC2/m nih.gov
Phase StabilityStable at low temperaturesNo phase transition down to 8 K nih.govresearchgate.net
r(A)/r(BO) Ratio-0.926 nih.gov

Theoretical predictions for lattice parameters are generally expected to be within a few percent of experimental values after full structural relaxation using methods like DFT. The table reflects the qualitative agreement in structure and stability.

Furthermore, theoretical calculations can predict other physical properties that are experimentally verifiable. For instance, the vibrational properties of the crystal lattice can be calculated and compared with experimental Raman and infrared spectroscopy data. The calculated phonon dispersion curves can also provide insight into the dynamic stability of the crystal structure and the nature of any soft modes that might be associated with potential phase transitions, even if those transitions are not observed under normal conditions. While specific comparative studies on the vibrational properties of Rb₂WO₄ are not widely available, this correlative approach is standard in the field. For example, in studies of other tungsten oxides, calculated Raman spectra have been shown to reproduce the main features of experimentally measured spectra, although some discrepancies, particularly at higher wavenumbers, can occur. materialsmodeling.org

In essence, the study of Rb₂WO₄ showcases a strong correlation between theoretical predictions and experimental observations. The fundamental structural characteristics predicted by theory are consistently verified by experimental diffraction and spectroscopic methods, providing a robust understanding of this compound's properties.

Advanced Materials Science Research Directions and Functional Characteristics of Rubidium Tungsten Oxide Systems

Superconducting Phenomena in Rubidium Tungsten Bronzes (RbₓWO₃) Research

Alkali metal tungsten bronzes, including the rubidium-based systems, are of particular interest for their superconducting properties. researchgate.net The hexagonal tungsten bronze (HTB) phases of rubidium are formed with a homogeneity range for the rubidium content, x, typically between 0.19 and 0.33. banglajol.info Research into the superconductivity of RbₓWO₃ has uncovered complex relationships between the rubidium concentration, structural ordering, and the superconducting state.

Investigation of Critical Temperature (Tc) Dependence on Rubidium Concentration

The superconducting transition temperature (Tc) in RbₓWO₃ displays a non-monotonic and complex dependence on the rubidium concentration, a phenomenon sometimes referred to as the "Tc(x) paradox". researchgate.net Studies have shown that as the rubidium content 'x' is decreased from 0.33, the Tc initially increases from approximately 1.94 K, reaches a peak, and then decreases to below 1 K around x=0.24. researchgate.net As the concentration is lowered further, a second increase in Tc is observed. researchgate.net This behavior is linked to a phase transition near the composition x=0.25. researchgate.net

For samples prepared by a hybrid microwave method, those with x=0.14, 0.16, and 0.18 showed a consistent Tc in resistivity measurements, while susceptibility measurements indicated a decrease from 5.3 K for x=0.14 to 4.8 K for x=0.18. researchgate.net Research clarifies that if ordering of vacancies did not occur, Tc would likely increase continuously from about 2 K up to 5.5 K as 'x' approaches the lower boundary of the hexagonal phase (around x ≈ 0.20). semanticscholar.org

Table 1: Superconducting Critical Temperature (Tc) of RbₓWO₃ at Various Rubidium Concentrations (x)

Rubidium Content (x) Critical Temperature (Tc) from Resistivity (K) Critical Temperature (Tc) from Susceptibility (K) Reference
0.33 1.94 - researchgate.net
0.24 < 1 - researchgate.net
0.18 Unchanged 4.8 researchgate.net
0.16 Unchanged - researchgate.net

Research on the Role of Rb Vacancy Ordering and Structural Homogeneity in Superconductivity

The ordering of rubidium vacancies within the crystal structure has a significant and detrimental effect on the superconducting properties of RbₓWO₃. aps.org This ordering effect is particularly pronounced near the concentration x=0.25, where an order-disorder transition occurs. semanticscholar.org This transition is first-order and cannot be effectively quenched, leading to a suppression of Tc to below 1 K. semanticscholar.orgaps.org The ordered, non-superconducting Rb₀.₂₅WO₃ phase is distinguished from its neighboring disordered, superconducting counterparts. researchgate.net Investigations using neutron scattering have been employed to understand the structural properties and lattice dynamics related to this ordering. researchgate.net It has been shown that the destabilizing effect of the ordering of Rb ions is a key feature of its superconducting state. researchgate.net

Characterization of Interfacial Superconductivity and Non-Linear Effects

Research has revealed that some high critical temperatures previously reported in RbₓWO₃, especially in the range of 0.25 ≤ x ≤ 0.30, can be attributed to interfacial superconductivity rather than bulk properties. semanticscholar.org This phenomenon can generate spectacular non-linear effects in resistivity measurements. semanticscholar.orgaps.org It has been noted that processes like acid etching, which can remove Rb ions, may enhance these interfacial effects. aps.org The superconducting state in these bronzes also exhibits a significant, temperature-independent 60° anisotropy in the upper critical field (Hc2) in the plane perpendicular to the hexagonal axis. researchgate.net

Theoretical Models Exploring Lattice Instability and Local Structural Excitations in Superconducting Bronzes

The unusual increase in Tc with a decreasing electron density of states (as Rb content is lowered) in RbₓWO₃, similar to what is observed in tetragonal sodium tungsten bronze (NaₓWO₃), points towards unconventional mechanisms for superconductivity. semanticscholar.org Theoretical models that incorporate the instability of the lattice are considered most capable of explaining this behavior. semanticscholar.orgaps.org One prominent model suggests that local structural excitations, associated with the vacancies of the alkali metal atoms, play a crucial role. semanticscholar.orgaps.org It is proposed that the electron-phonon coupling in these hexagonal tungsten bronzes is highly selective, involving specific electronic states and phonons, rather than a general softening of the lattice. researchgate.net This contrasts with the conventional Migdal-Eliashberg theory, which can predict lattice instabilities at strong electron-phonon coupling. aps.org

Research into Electrical Transport Properties of Rubidium Tungsten Bronzes

The electrical transport properties of hexagonal rubidium tungsten bronzes have been studied to understand their normal state behavior and its connection to the superconducting phenomena.

Resistivity, Hall Effect, and Seebeck Coefficient Studies

Investigations into the resistivity, Hall effect, and Seebeck coefficient of RbₓWO₃ have been conducted across a temperature range from 1.5 K to 300 K for concentrations between x=0.16 and x=0.33. researchgate.net These studies reveal temperature-dependent anomalies in the normal state, which are suggestive of a phase transition. researchgate.net The temperature at which this transition occurs is dependent on the rubidium concentration, showing a distinct maximum near x=0.25. researchgate.net A similar dependence of a critical temperature on composition is also observed in potassium tungsten bronzes (KₓWO₃). researchgate.net

At room temperature, Hall effect measurements with a linear magnetic field dependence indicate a single type of charge carrier. researchgate.net The electrical transport properties, including conductivity, are analyzed within models that consider the non-random clustering of alkali atoms, leading to a microscopically inhomogeneous material with metallic and semiconducting regions. aps.org

Table 2: Investigated Electrical Transport Properties of RbₓWO₃

Property Key Findings Reference
Resistivity Shows temperature-dependent anomalies suggesting a phase transition. researchgate.net researchgate.net
Hall Effect Studies from 1.5 K to 300 K show anomalies linked to a phase transition dependent on Rb concentration. researchgate.net researchgate.net

| Seebeck Coefficient | Also exhibits temperature-dependent anomalies indicative of a phase transition. researchgate.net | researchgate.net |

Analysis of Temperature-Dependent Anomalies and Phase Transition Correlations

The investigation of the structural behavior of Rubidium Tungsten Oxide (Rb₂WO₄) under varying temperatures reveals a notable stability. At room temperature (290 K), Rb₂WO₄ possesses a monoclinic crystal structure of the β-K₂MoO₄ type. yamaguchi-u.ac.jptandfonline.comresearchgate.net Unlike its molybdate (B1676688) counterpart, Rb₂MoO₄, which exhibits several phase transitions, comprehensive studies using heat capacity measurements, synchrotron X-ray, and neutron scattering techniques have shown that Rb₂WO₄ does not undergo any phase transitions in a wide temperature range, specifically down to 8 K (-265.15 °C). yamaguchi-u.ac.jptandfonline.comresearchgate.nettandfonline.com

While some earlier reports had suggested potential phase transitions at higher temperatures (568 K, 663 K, and 738 K), subsequent and more detailed reinvestigations have not fully clarified or confirmed these anomalies. tandfonline.com The current consensus, based on advanced characterization methods, points to a lack of detectable phase transitions for Rb₂WO₄ from 8 K up to room temperature. tandfonline.comresearchgate.net This structural stability contrasts with many other A₂BO₄-type crystals (where A is an alkali metal and B is Mo, S, Se, or Cr), which are known for a succession of phase transitions. yamaguchi-u.ac.jptandfonline.com

Structural and Phase Transition Data for Rb₂WO₄
PropertyFindingReference
Crystal Structure at 290 KMonoclinic, β-K₂MoO₄ type yamaguchi-u.ac.jptandfonline.comresearchgate.net
Low-Temperature BehaviorNo phase transition detected down to 8 K tandfonline.comresearchgate.nettandfonline.com
Previously Reported High-Temp. Anomalies568 K, 663 K, 738 K (Not fully clarified/confirmed by recent studies) tandfonline.com

Differentiation of Ionic and Electronic Conductivity Components

Research into the conductivity of rubidium tungsten oxide systems, specifically the rubidium-tungsten-oxide bronze with the composition Rb₀.₃WO₃, has successfully differentiated its ionic and electronic contributions. iaea.orgosti.gov For this single-phase hexagonal bronze, the electronic conductivity is the dominant component, being nearly three orders of magnitude greater than the ionic conductivity. iaea.orgosti.gov

The ionic part of the conductivity was determined to vary from 1.1 x 10⁻² to 2.7 x 10⁻² S·cm⁻¹ in the temperature range of 30 °C to 84 °C. iaea.orgosti.gov This distinction is crucial for understanding the material's potential in electrochemical applications, such as in solid-state sensors, where both forms of conductivity play different roles. iaea.orgosti.gov

Conductivity Components of Rb₀.₃WO₃ Bronze (30-84 °C)
Conductivity TypeValue (S·cm⁻¹)Key CharacteristicReference
Ionic1.1 x 10⁻² to 2.7 x 10⁻²Varies with temperature iaea.orgosti.gov
ElectronicApproximately 1000x greater than ionicDominant conductivity component iaea.orgosti.gov

Catalytic Research Involving Rubidium Tungstates (M₂WO₄)

Alkali tungstates (M₂WO₄) have been a subject of significant interest in the field of high-temperature catalysis.

In the context of the Oxidative Coupling of Methane (B114726) (OCM), a process that converts methane into more valuable hydrocarbons like ethylene (B1197577) at high temperatures (>700°C), catalyst stability is paramount. google.com Alkali-based tungstate (B81510) catalysts, particularly those involving sodium like Mn-Na₂WO₄/SiO₂, are considered benchmark systems for this reaction. mdpi.commdpi.com These catalysts must maintain their structural and phase integrity under harsh oxidative conditions. The stability of the tungstate phase is critical as it influences the surface chemistry and the nature of the active oxygen species involved in methane activation. mdpi.com While much of the literature focuses on sodium and potassium tungstates, the principles of thermal and chemical stability are generally applicable to the M₂WO₄ family, including rubidium tungstate, in similar high-temperature oxidative environments. mdpi.comacs.org

Computational methods, such as Density Functional Theory (DFT), have provided deep insights into the catalytic mechanisms of alkali tungstates in OCM. acs.orgjyu.fi Studies on potassium tungstate (K₂WO₄) have explored the formation of active oxygen species, which are crucial for the selective conversion of methane. acs.org These computational models suggest that under OCM conditions, alkali peroxide (K₂O₂) and superoxide (B77818) (KO₂) species form on the catalyst surface. acs.org These intermediates are believed to react with water, a product of the OCM reaction, to form hydrogen peroxide (H₂O₂). acs.org At the high temperatures of the reaction, H₂O₂ can then decompose into highly reactive hydroxyl (OH) radicals in the gas phase, which are thought to be responsible for the selective activation of methane. acs.org These theoretical studies are essential for identifying the nature of the active sites and understanding the reaction pathways at an atomic level. researchgate.netchemrxiv.orgresearchgate.net

Research into Electrochromic and Photoelectric Characteristics within Tungsten Oxide Bronze Architectures

Tungsten oxide bronzes, with the general formula AₓWO₃ (where A is an alkali metal like Rb), are a class of non-stoichiometric compounds renowned for their unique optical and electronic properties. banglajol.infoacs.org The intercalation of rubidium atoms into the tungsten oxide lattice creates hexagonal tunnels where the rubidium ions reside, forming materials such as RbₓWO₃. banglajol.inforesearchgate.net

These bronze structures exhibit fascinating electrochromic and photoelectric characteristics. banglajol.info Electrochromism is the phenomenon where a material reversibly changes its color upon the application of an electric field. tungsten-oxide.com This occurs in tungsten bronzes due to the simultaneous injection of ions (like Rb⁺) and electrons, forming a colored compound (e.g., blue RbₓWO₃). tungsten-oxide.com The color change is attributed to the transition of electrons between different valence states of tungsten (W⁵⁺ and W⁶⁺). tungsten-oxide.com

Furthermore, rubidium tungsten bronzes show strong photo-absorption properties, particularly in the near-infrared (NIR) region, making them candidates for applications like solar heat-shielding filters. frontiersin.org For example, Rb₀.₃₃WO₃ shows strong and broad NIR absorption. frontiersin.org The electronic properties of these materials, including a semiconductor-to-metal transition upon ion intercalation, are closely linked to their photoelectric behavior, where they respond to light by generating electrical signals. acs.orgtandfonline.com The study of these materials is driven by their potential use in smart windows, optical displays, sensors, and photothermal therapy. banglajol.inforesearchgate.netresearchgate.net

Conclusion and Future Research Perspectives

Summary of Key Academic Discoveries and Contributions

The foundational understanding of Rubidium Tungsten Oxide (Rb₂WO₄) is built upon classic solid-state synthesis and characterization techniques. The primary method for its preparation is the high-temperature solid-state reaction, a cornerstone of inorganic materials chemistry. This process involves the reaction of rubidium carbonate (Rb₂CO₃) and tungsten trioxide (WO₃) at elevated temperatures, typically between 750°C and 900 K.

Early and crucial characterization of the resulting Rb₂WO₄ powder was accomplished through two primary techniques:

X-ray Diffraction (XRD): This technique was essential for confirming the crystalline phase and determining the atomic structure of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR was used to identify the characteristic vibrational modes of the tungstate (B81510) (WO₄²⁻) tetrahedral units, confirming the formation of the desired chemical structure.

These initial studies established the fundamental synthesis and structural identity of Rb₂WO₄, paving the way for further exploration of its properties and potential uses. Research into related, non-stoichiometric rubidium tungsten bronzes (RbₓWO₃) has also contributed significantly to the field, particularly in understanding superconductivity and the effects of cation introduction on the electronic properties of tungsten oxides. researchgate.net

Synthesis & Characterization of Rb₂WO₄
Synthesis Method High-temperature solid-state reaction
Precursors Rubidium carbonate (Rb₂CO₃), Tungsten trioxide (WO₃)
Typical Reaction Temperature 750°C - 900 K
Primary Characterization Techniques X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy

Emerging Research Avenues in Rubidium Tungsten Oxide Chemistry

Current research on Rb₂WO₄ and related tungsten oxides is shifting from fundamental characterization to leveraging their unique properties for advanced technological applications. One of the most significant areas of investigation is in materials for near-infrared (NIR) shielding. Compounds like hexagonal tungsten bronze Rb₀.₃₃WO₃ demonstrate strong and broad NIR absorption, making them ideal for use in solar filters. frontiersin.org

The optical properties of these materials also make them candidates for photothermal therapy, a cancer treatment approach where materials absorb light and convert it into localized heat to destroy malignant cells. Beyond biomedical applications, rubidium tungsten oxides are being explored for a diverse range of uses.

Potential Future Applications:

Catalysis: Acting as a catalyst in various chemical reactions.

Electrochromic Devices: Use in smart glass and displays that change color with an applied voltage. rsc.org

Gas Sensors: Detecting the presence of specific gases.

Energy Storage: As components in next-generation batteries and supercapacitors. frontiersin.orgcase.edu

A key challenge that defines a major research avenue is the optimization of synthesis methods to produce materials with tailored properties and high phase purity for these specific applications.

Methodological Advancements and Interdisciplinary Approaches in Solid-State Materials Science

Progress in the study of materials like Rb₂WO₄ is intrinsically linked to broader advancements in solid-state science. The field is moving beyond traditional high-temperature methods towards more sophisticated synthesis and characterization techniques that offer greater control and deeper insight. wikipedia.orgtaylorfrancis.com

Advanced Synthesis and Characterization:

TechniqueDescriptionRelevance
Electrochemical Intercalation Insertion of ions (like rubidium) into a host structure (like WO₃) using an electrochemical cell. This allows for precise control over the composition (the 'x' in RbₓWO₃). acs.orgEnables the synthesis of novel, metastable phases not accessible through traditional methods. acs.org
Solvothermal/Hydrothermal Synthesis Chemical reactions occur in a sealed, heated vessel containing a solvent. This can produce materials with unique morphologies, such as nanorods. nih.govOffers control over particle size and shape, which is crucial for applications in NIR shielding and catalysis. nih.gov
Microwave-Assisted Synthesis Utilizes microwave radiation to heat reactants, leading to remarkably lower reaction temperatures and extremely fast reaction rates compared to conventional methods. researchgate.netProvides an energy-efficient and rapid pathway to synthesizing materials like tungsten bronzes. researchgate.netscirp.org
In Situ Synchrotron XRD Performing X-ray diffraction experiments continuously as a reaction (e.g., electrochemical intercalation) is happening, using a high-intensity synchrotron source. acs.orgAllows for the direct observation of structural evolution and the formation of transient or metastable phases during synthesis. acs.org

The future of materials science lies in a deeply interdisciplinary approach, combining chemistry, physics, engineering, and computer science. case.eduaip.org The development of solid-state batteries, for instance, requires understanding not just the chemistry of electrolytes and electrodes, but also the physics of ion transport and the engineering challenges of device fabrication. msesupplies.commdpi.com

Furthermore, the integration of computational methods is revolutionizing materials discovery. rsc.org First-principles calculations and machine learning algorithms can predict the properties of yet-to-be-synthesized materials, screen for promising candidates for specific applications, and provide a deeper understanding of complex chemical and physical interactions at the atomic scale. rsc.org This synergy between experimental synthesis, advanced characterization, and computational modeling is essential for accelerating the development of next-generation materials like rubidium tungsten oxide.

Q & A

Q. What are the standard synthesis protocols for Rb₂WO₄ in academic research?

Rb₂WO₄ is typically synthesized via solid-state reactions. A common method involves mixing stoichiometric amounts of Rb₂CO₃ and WO₃, followed by heating at 900 K in a controlled atmosphere. For single-crystal growth, slow evaporation at 310 K can yield monoclinic or orthorhombic structures depending on annealing conditions . Precise temperature control and post-synthesis annealing are critical to achieving phase purity.

Q. Which experimental techniques are recommended for structural characterization of Rb₂WO₄?

Key techniques include:

  • X-ray/neutron powder diffraction to determine lattice parameters (e.g., monoclinic β-K₂MoO₄-type structure with space group C2/m at room temperature ).
  • Thermal analysis (DSC, heat capacity measurements) to identify phase transitions (e.g., anomalies at ~783 K and 752 K in Rb₂MoO₄ analogs) .
  • Synchrotron radiation for high-resolution structural studies at variable temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported phase transition temperatures for Rb₂WO₄?

Discrepancies in phase transition data (e.g., orthorhombic vs. monoclinic structures) often arise from synthesis conditions (e.g., annealing protocols) or measurement sensitivity. To address this:

  • Perform in-situ high-temperature XRD to track real-time structural changes .
  • Compare neutron scattering data with thermal analysis to correlate lattice dynamics with thermodynamic anomalies .
  • Use r(A)/r(BO) ratios (~0.926 for Rb₂WO₄) to predict phase stability and transitions .

Q. What methodologies are optimal for studying Rb₂WO₄’s phase behavior under extreme conditions?

  • High-pressure neutron diffraction to probe structural resilience and metastable phases.
  • Low-temperature Raman spectroscopy (down to 8 K) to detect soft phonon modes linked to displacive phase transitions .
  • Ab initio molecular dynamics simulations to model thermal expansion and lattice distortions .

Q. How should researchers design experiments to analyze Rb₂WO₄’s thermal anomalies?

  • Conduct heat capacity measurements across 2–300 K to identify λ-type anomalies (e.g., T₃ ≈ 223 K in Rb₂MoO₄ analogs) .
  • Pair DSC data with Rietveld refinement of neutron diffraction patterns to correlate entropy changes with structural distortions .
  • Investigate hysteresis effects by cycling temperatures through transition points .

Q. What strategies address inconsistencies in Rb₂WO₄’s reported coordination environments?

  • Use EXAFS/XANES to resolve local coordination geometry around W⁶⁺ ions.
  • Compare anisotropic displacement parameters from single-crystal XRD to assess dynamic disorder .
  • Validate with bond valence sum analysis to ensure consistency with crystallographic data .

Q. How can Rb₂WO₄ synthesis be optimized for ternary compounds (e.g., Na₅Rb₇Sc₂(WO₄)₉)?

  • Employ stepwise heating (e.g., 673 K → 723 K for 100 hours) to stabilize intermediate phases .
  • Use reactive flux methods with WO₂ or Nb₂O₅ to enhance diffusion in solid-state reactions .
  • Monitor phase evolution via in-situ XRD to identify kinetic barriers to product formation .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing Rb₂WO₄’s thermal and structural data?

  • Apply Le Bail fitting to deconvolute overlapping diffraction peaks in multiphase samples .
  • Use Grüneisen parameter analysis to correlate thermal expansion with lattice vibrations .
  • Perform error propagation analysis on R-factors (e.g., Rwp = 5.37% in Rb₂WO₄ refinements) to assess data reliability .

Q. How can researchers reconcile conflicting reports of Rb₂WO₄’s polymorphism?

  • Systematically vary annealing durations (e.g., 24–100 hours) to isolate metastable polymorphs .
  • Cross-reference with crystallographic databases (e.g., ICSD) to validate structural assignments .
  • Publish raw diffraction data to enable independent verification of phase claims .

Experimental Design Considerations

Q. What controls are essential for reproducibility in Rb₂WO₄ studies?

  • Document oxygen partial pressure during synthesis to prevent unintended redox reactions (e.g., WO₃ → WO₂) .
  • Standardize quenching rates after high-temperature treatments to preserve metastable phases .
  • Include reference samples (e.g., K₂WO₄) in diffraction experiments to calibrate instrumentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.